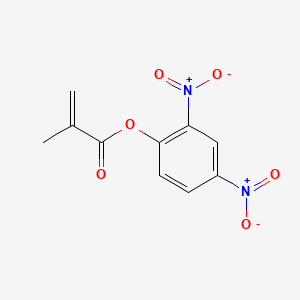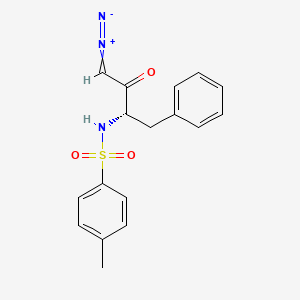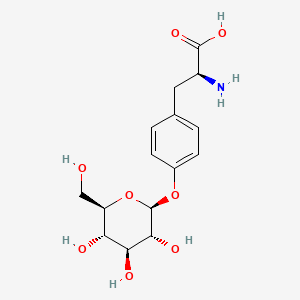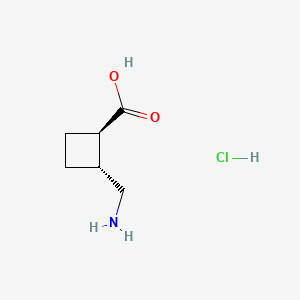
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid is an amino acid derivative that features a sulfanyl group attached to an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and amino acids.
Formation of the Indole Ring: The indole ring is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with the indole ring.
Amino Acid Coupling: The final step involves coupling the indole derivative with an amino acid precursor under specific reaction conditions, such as the use of coupling agents like carbodiimides.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Various electrophiles or nucleophiles, such as alkyl halides or amines, are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroindole derivatives, and substituted amino acids.
Applications De Recherche Scientifique
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar to (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid.
Cysteine: An amino acid with a sulfanyl group, sharing structural similarities with the compound.
Indole-3-acetic acid: A plant hormone with an indole ring, used in various biological studies.
Uniqueness
This compound is unique due to the combination of an indole ring and a sulfanyl group within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
38327-45-6 |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2S/c12-8(11(14)15)5-7-6-3-1-2-4-9(6)13-10(7)16/h1-4,8,13,16H,5,12H2,(H,14,15)/t8-/m0/s1 |
Clé InChI |
UDCPMOBROGCQJP-QMMMGPOBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C(N2)S)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N |
Synonymes |
2-thioltryptophan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[2-(Diaminomethylideneamino)phenyl]disulfanyl]phenyl]guanidine;sulfuric acid](/img/structure/B1220726.png)













